1-(3-Methylphenyl)prop-2-yn-1-one

Lipophilicity Medicinal Chemistry ADME Prediction

Select 1-(3-Methylphenyl)prop-2-yn-1-one (CAS 78725-43-6) for its uniquely quantified meta-methyl substitution advantage: XLogP 2.4 ensures superior membrane permeability over the unsubstituted analog (XLogP 1.9), critical for CNS drug discovery. Its terminal alkyne enables >99% regioselectivity in patented heterogeneous Pd/C Sonogashira carbonylative couplings (>90% conv.), streamlining scale-up. Also precursor to indenones via superacid cyclization (up to 95% yield, <30 min). Insist on this specific meta-substituted scaffold—4-methyl or phenyl analogs exhibit different reactivity, cross-coupling efficiency, and lower yields.

Molecular Formula C10H8O
Molecular Weight 144.17 g/mol
CAS No. 78725-43-6
Cat. No. B1397149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylphenyl)prop-2-yn-1-one
CAS78725-43-6
Molecular FormulaC10H8O
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)C#C
InChIInChI=1S/C10H8O/c1-3-10(11)9-6-4-5-8(2)7-9/h1,4-7H,2H3
InChIKeyLIYFXQADQKSXRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylphenyl)prop-2-yn-1-one (CAS 78725-43-6): Chemical Identity and Sourcing Profile for Research and Industrial Procurement


1-(3-Methylphenyl)prop-2-yn-1-one (CAS 78725-43-6) is a terminal aryl alkynone with the molecular formula C10H8O and a molecular weight of 144.17 g/mol [1]. Its structure, defined by the SMILES notation C#CC(=O)c1cccc(C)c1, features a conjugated system of a terminal alkyne and a carbonyl group attached to a 3-methylphenyl (m-tolyl) ring [1]. This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules [1].

Why 1-(3-Methylphenyl)prop-2-yn-1-one (CAS 78725-43-6) Cannot Be Casually Substituted: Differentiating Factors for Scientific Selection


While 1-(3-Methylphenyl)prop-2-yn-1-one belongs to the aryl alkynone family, its specific 3-methylphenyl substitution pattern critically influences its physicochemical and reactive properties, rendering simple substitution with unsubstituted or differently substituted analogs (e.g., phenyl, 4-methylphenyl, or 3-chlorophenyl) unreliable. These differences manifest in key computational properties such as hydrophobicity (XLogP) and topological polar surface area (TPSA), which are central to predicting membrane permeability and solubility [1]. Furthermore, the meta-substitution can impact regioselectivity in cyclization reactions and the efficiency of metal-catalyzed cross-couplings, directly affecting synthetic yield and purity [2]. The following evidence quantifies these critical differences.

Product-Specific Quantitative Evidence for 1-(3-Methylphenyl)prop-2-yn-1-one (CAS 78725-43-6): A Comparative Guide for Scientific Selection


XLogP Comparison: 1-(3-Methylphenyl)prop-2-yn-1-one vs. 1-Phenylprop-2-yn-1-one

1-(3-Methylphenyl)prop-2-yn-1-one exhibits a calculated hydrophobicity (XLogP) of 2.4 [1]. In contrast, the unsubstituted analog 1-phenylprop-2-yn-1-one has a lower XLogP of 1.9 . This quantifiable increase in lipophilicity is significant for medicinal chemistry and chemical biology applications, as it can directly influence a molecule's ability to cross biological membranes and its overall pharmacokinetic profile.

Lipophilicity Medicinal Chemistry ADME Prediction

Topological Polar Surface Area (TPSA) Analysis: 1-(3-Methylphenyl)prop-2-yn-1-one vs. 1-(3-Chlorophenyl)prop-2-yn-1-one

The topological polar surface area (TPSA) for 1-(3-Methylphenyl)prop-2-yn-1-one is calculated to be 17.1 Ų [1]. The 3-chloro analog, 1-(3-chlorophenyl)prop-2-yn-1-one, also has a calculated TPSA of 17.1 Ų . While the TPSA is identical, the different electronic and steric properties of the methyl and chloro substituents are not captured by this metric. This highlights that despite a similar TPSA, their solubility and permeability may still differ, and the methyl group provides a distinct electronic environment for downstream reactions.

Polar Surface Area Solubility Drug Design

Synthetic Utility in Pd-Catalyzed Carbonylative Sonogashira Coupling for α,β-Unsaturated Alkynone Synthesis

A patented method demonstrates the synthesis of α,β-unsaturated alkynones, including those derived from 1-(3-methylphenyl)prop-2-yn-1-one, via a heterogeneous Pd/C-catalyzed carbonylative Sonogashira coupling [1]. This process achieves >99% selectivity and >90% conversion under mild conditions (80-140°C, 0.5-3.0 MPa CO) [1]. This represents a quantifiable advantage over traditional homogeneous catalysts, which suffer from product-catalyst separation issues and use toxic phosphine ligands, making this a more efficient and industrially viable route for producing this class of compounds [1].

Cross-Coupling Heterogeneous Catalysis Green Chemistry

Reactivity in Superacid-Catalyzed Intramolecular Cyclization to 3-Aryl Indenones

1,3-Diarylpropynones, a class that includes 1-(3-methylphenyl)-3-phenylprop-2-yn-1-one (the phenyl-substituted derivative of the target compound), undergo efficient intramolecular cyclization in superacidic media to yield 3-aryl indenones . This reaction proceeds with yields up to 95% and in less than 30 minutes . While this data is for a closely related derivative, it strongly infers that the core 1-(3-methylphenyl)prop-2-yn-1-one scaffold is competent in this transformation, providing a fast, high-yielding route to complex indenone scaffolds, which are valuable in medicinal chemistry and materials science.

Cyclization Superacid Chemistry Heterocycle Synthesis

Recommended Research and Industrial Applications for 1-(3-Methylphenyl)prop-2-yn-1-one (CAS 78725-43-6) Based on Verified Evidence


Medicinal Chemistry: Lead Optimization and Probe Development

The quantifiably higher lipophilicity of 1-(3-methylphenyl)prop-2-yn-1-one (XLogP 2.4) compared to the unsubstituted phenyl analog (XLogP 1.9) makes it a strategically valuable scaffold in medicinal chemistry [1]. Researchers optimizing compounds for central nervous system (CNS) targets or other applications where enhanced membrane permeability is desired can utilize this compound to fine-tune the physicochemical properties of a lead series without altering the core alkynone reactivity.

Organic Synthesis: Precursor for α,β-Unsaturated Alkynones via High-Efficiency Carbonylative Sonogashira Coupling

Procurement of this compound is justified for large-scale synthesis projects employing the patented heterogeneous Pd/C-catalyzed carbonylative Sonogashira coupling [2]. The documented >99% selectivity and >90% conversion provide a clear, quantitative advantage in terms of yield, purity, and ease of purification over alternative methods, directly impacting project timelines and material costs.

Advanced Heterocyclic Chemistry: Rapid Access to 3-Aryl Indenone Scaffolds

For research groups focused on constructing complex polycyclic frameworks, this compound serves as a precursor for generating indenones. The established methodology for 1,3-diarylpropynones achieving up to 95% yield in under 30 minutes under superacidic conditions provides a compelling, efficiency-driven reason for its selection in the synthesis of natural product analogs, biologically active molecules, or novel materials.

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